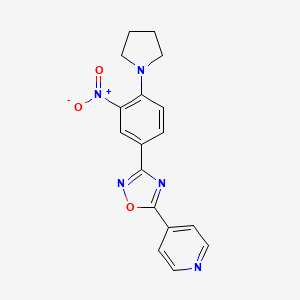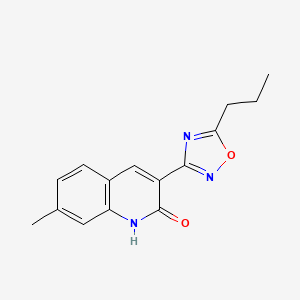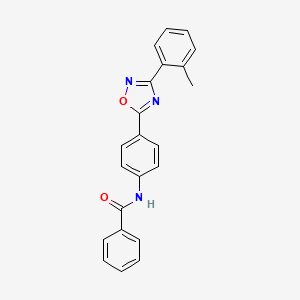
3-(3-nitro-4-(pyrrolidin-1-yl)phenyl)-5-(pyridin-4-yl)-1,2,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-nitro-4-(pyrrolidin-1-yl)phenyl)-5-(pyridin-4-yl)-1,2,4-oxadiazole is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as NPD-001 and is a member of the oxadiazole family of compounds. The purpose of
科学研究应用
3-(3-nitro-4-(pyrrolidin-1-yl)phenyl)-5-(pyridin-4-yl)-1,2,4-oxadiazole has been the subject of scientific research due to its potential applications in various fields. One of the primary areas of research has been in the field of cancer treatment. This compound has been shown to have anti-cancer properties and has been tested in vitro against various cancer cell lines. In addition, this compound has also been tested in animal models and has shown promising results in inhibiting tumor growth.
作用机制
The mechanism of action of 3-(3-nitro-4-(pyrrolidin-1-yl)phenyl)-5-(pyridin-4-yl)-1,2,4-oxadiazole is not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. In addition, this compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(3-nitro-4-(pyrrolidin-1-yl)phenyl)-5-(pyridin-4-yl)-1,2,4-oxadiazole are still being studied. However, it has been reported that this compound has low toxicity and is well-tolerated in animal models. In addition, this compound has also been shown to have anti-inflammatory properties and has been tested in animal models of inflammation.
实验室实验的优点和局限性
One of the advantages of using 3-(3-nitro-4-(pyrrolidin-1-yl)phenyl)-5-(pyridin-4-yl)-1,2,4-oxadiazole in lab experiments is its low toxicity and high selectivity for cancer cells. This makes it an ideal candidate for further testing in animal models and clinical trials. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are several future directions for research on 3-(3-nitro-4-(pyrrolidin-1-yl)phenyl)-5-(pyridin-4-yl)-1,2,4-oxadiazole. One area of research is to further elucidate the mechanism of action of this compound. Another area of research is to test this compound in combination with other anti-cancer drugs to determine if it has synergistic effects. In addition, further testing in animal models and clinical trials is needed to determine the safety and efficacy of this compound in humans.
合成方法
The synthesis of 3-(3-nitro-4-(pyrrolidin-1-yl)phenyl)-5-(pyridin-4-yl)-1,2,4-oxadiazole involves a multi-step process that includes the reaction of 4-nitrophenylhydrazine with pyrrolidine, followed by the reaction of the resulting product with 4-bromopyridine. The final step involves the reaction of the intermediate product with potassium carbonate in the presence of dimethyl sulfoxide. The yield of this synthesis method is reported to be around 60%.
属性
IUPAC Name |
3-(3-nitro-4-pyrrolidin-1-ylphenyl)-5-pyridin-4-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O3/c23-22(24)15-11-13(3-4-14(15)21-9-1-2-10-21)16-19-17(25-20-16)12-5-7-18-8-6-12/h3-8,11H,1-2,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGYXYEVQQVBAIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)C3=NOC(=N3)C4=CC=NC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2-chlorophenyl)-N-(3-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7709206.png)
![2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide](/img/structure/B7709220.png)


![N-[2-(Сyclohexen-1-yl)ethyl]-3-(2,6-dimethoxyphenyl)prop-2-enamide](/img/structure/B7709237.png)




![N-(2,4-dimethylphenyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B7709273.png)



![4-ethoxy-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7709310.png)